molecular formula C21H28N2O3S B272397 Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether

Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether

Cat. No. B272397
M. Wt: 388.5 g/mol
InChI Key: VXRUNCQGARHMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether, also known as BMS-204352, is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether exerts its therapeutic effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells and contributes to their growth and survival. By inhibiting CA IX, Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can induce cell cycle arrest and apoptosis in cancer cells. Additionally, Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in regulating glucose metabolism and has been implicated in the development of diabetes.
Biochemical and Physiological Effects:
Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CA IX activity. Inflammatory cytokines and chemokines are also inhibited by Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether, which contributes to its anti-inflammatory effects. Additionally, Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has been shown to regulate glucose metabolism by inhibiting 11β-HSD1 activity, which could have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether is its specificity for CA IX and 11β-HSD1, which makes it a useful tool for studying the roles of these enzymes in various diseases. However, one limitation is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether. One area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to understand the role of CA IX and 11β-HSD1 in various diseases and how Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can be used to target these enzymes. Finally, there is potential for the development of novel Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether analogs with improved solubility and pharmacological properties.

Synthesis Methods

Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-methylphenol with butyl lithium, followed by the reaction with 4-phenylpiperazine and then sulfonylation with sulfonyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Additionally, Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has been studied for its potential role in regulating glucose metabolism and treating diabetes.

properties

Product Name

Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(2-butoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C21H28N2O3S/c1-3-4-16-26-20-17-18(2)10-11-21(20)27(24,25)23-14-12-22(13-15-23)19-8-6-5-7-9-19/h5-11,17H,3-4,12-16H2,1-2H3

InChI Key

VXRUNCQGARHMGJ-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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